molecular formula C21H25N5O B5221744 N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide

N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide

Cat. No.: B5221744
M. Wt: 363.5 g/mol
InChI Key: DWGMMNVTTUHPRY-UHFFFAOYSA-N
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Description

N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzodiazole core, which is known for its biological activity, and a piperazine moiety, which is commonly found in pharmaceutical agents.

Properties

IUPAC Name

N-[1-methyl-2-[(4-methylpiperazin-1-yl)methyl]benzimidazol-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O/c1-24-10-12-26(13-11-24)15-20-23-18-14-17(8-9-19(18)25(20)2)22-21(27)16-6-4-3-5-7-16/h3-9,14H,10-13,15H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGMMNVTTUHPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC3=C(N2C)C=CC(=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol and reagents such as N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve the use of high-pressure reactors and advanced purification techniques like chromatography to ensure the final product meets stringent quality standards .

Chemical Reactions Analysis

Types of Reactions

N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures and pH levels. For example, oxidation reactions may require acidic conditions, while reduction reactions often occur under basic conditions .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation may yield carboxylic acids, while reduction could produce amines .

Mechanism of Action

The mechanism of action of N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-{1-Methyl-2-[(4-methylpiperazin-1-YL)methyl]-1H-1,3-benzodiazol-5-YL}benzamide apart is its unique combination of a benzodiazole core and a piperazine moiety, which provides a distinct set of chemical and biological properties.

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